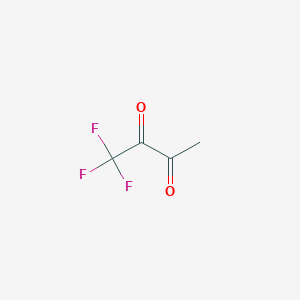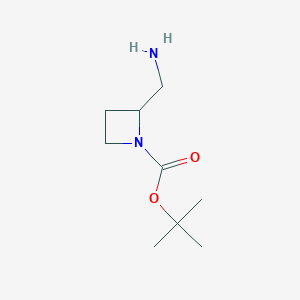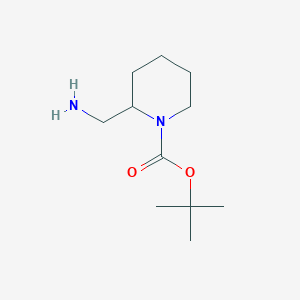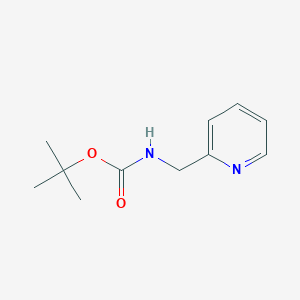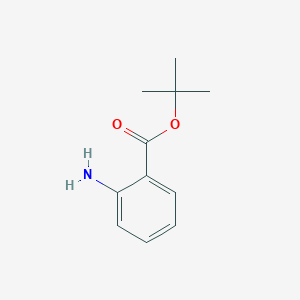
tert-Butyl 2-aminobenzoate
Vue d'ensemble
Description
tert-Butyl 2-aminobenzoate, also known as tert-Butyl anthranilate, is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid where the carboxyl group is esterified with tert-butyl alcohol and the amino group is positioned at the ortho position relative to the ester group. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals and materials science.
Applications De Recherche Scientifique
tert-Butyl 2-aminobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
tert-Butyl 2-aminobenzoate, also known as tert-Butyl anthranilate , is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptide chains .
Mode of Action
The compound acts as a protecting group for amines, specifically in the N-Boc protection of amines . The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine groups due to its stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . The Boc group can be introduced to the amine group using di-tert-butyl dicarbonate (Boc2O) under various conditions .
Biochemical Pathways
The primary biochemical pathway involved with this compound is the peptide synthesis pathway . In this pathway, the compound provides N-Boc protection to amines, preventing unwanted side reactions during the synthesis of peptides .
Pharmacokinetics
As a reagent used in peptide synthesis, its bioavailability is likely to be influenced by factors such as its solubility in various solvents and its stability under different conditions .
Result of Action
The primary result of the action of this compound is the successful N-Boc protection of amines . This protection allows for the selective synthesis of peptides without interference from side reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the compound’s solubility in different solvents can impact its efficacy in peptide synthesis .
Analyse Biochimique
Biochemical Properties
It is known that the compound is involved in solution phase peptide synthesis
Cellular Effects
It is known that the compound can cause skin irritation and is harmful if absorbed through the skin, swallowed, or inhaled . These effects suggest that tert-Butyl 2-aminobenzoate may have significant impacts on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary . This suggests that this compound may interact with biomolecules through similar mechanisms, potentially involving binding interactions, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a density of 1.06 g/mL at 20 °C and a refractive index of 1.540 . This suggests that the compound may have specific stability and degradation properties, and may exert long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound is harmful if swallowed, inhaled, or absorbed through the skin . This suggests that high doses of the compound may have toxic or adverse effects.
Metabolic Pathways
It is known that the compound is used in solution phase peptide synthesis , suggesting that it may interact with enzymes or cofactors involved in this process.
Transport and Distribution
It is known that the compound is slightly soluble in chloroform and ethyl acetate , suggesting that it may interact with specific transporters or binding proteins, and may have specific effects on its localization or accumulation.
Subcellular Localization
Given its involvement in solution phase peptide synthesis , it may be localized to specific compartments or organelles involved in this process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-aminobenzoate can be synthesized through the esterification of 2-aminobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzoates or amides.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-aminobenzoate
- Ethyl 2-aminobenzoate
- Methyl 2-aminobenzoate
Comparison: tert-Butyl 2-aminobenzoate is unique due to its specific structural features, such as the tert-butyl ester group and the ortho-positioned amino group. These features confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the tert-butyl group provides steric hindrance, affecting the compound’s interaction with enzymes and receptors differently than ethyl or methyl esters.
Propriétés
IUPAC Name |
tert-butyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXMPGOKFMBDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392403 | |
| Record name | tert-Butyl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64113-91-3 | |
| Record name | tert-Butyl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-amino-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
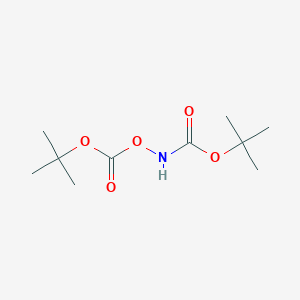

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)

![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)
![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)


